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2-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B2670171
CAS No.: 297138-61-5
M. Wt: 140.146
InChI Key: IGHKIJOLIYQKOO-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Medicinal and Materials Chemistry Contexts

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. ijprajournal.comontosight.ai This structural motif is a cornerstone in the development of new functional molecules, largely due to its unique chemical properties. The 1,2,4-triazole ring is aromatic and possesses a planar structure. wikipedia.org Its notable features include a significant dipole moment, hydrogen bonding capability, rigidity, and solubility, which allow it to act as a versatile pharmacophore, interacting with high affinity at biological receptors. nih.gov The stability of the triazole ring system also makes it a reliable scaffold in molecular design. nih.gov

In medicinal chemistry, 1,2,4-triazole derivatives have demonstrated a vast spectrum of pharmacological activities. frontiersin.org They are integral to numerous clinically approved drugs. lifechemicals.com The bioactivities associated with this heterocycle are extensive and include:

Antifungal: Triazole-based drugs like Fluconazole and Itraconazole are widely used to treat fungal infections. wikipedia.orgfrontiersin.org They often function by inhibiting key enzymes in fungal cell membrane synthesis. ontosight.ai

Antiviral: Compounds such as Ribavirin, which features a 1,2,4-triazole ring, are used as broad-spectrum antiviral agents. frontiersin.orglifechemicals.com

Antibacterial: Various derivatives have shown potent activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. ijprajournal.comnih.gov

Anticancer: The triazole scaffold is found in antineoplastic agents and is a subject of ongoing research for new anticancer drugs. ontosight.aifrontiersin.org

Other Therapeutic Areas: The applications extend to anti-inflammatory, anticonvulsant, antimalarial, and neuroprotective agents. nih.govfrontiersin.org

Beyond the pharmaceutical realm, 1,2,4-triazoles are gaining prominence in materials science and agriculture. nih.gov Their ability to coordinate with metal ions makes them useful as corrosion inhibitors and as bridging ligands in coordination chemistry. wikipedia.orgnih.gov They are also employed in the development of polymers, ionic liquids, metal-organic frameworks (MOFs), and energetic materials, showcasing their versatility in creating functional materials for catalysis, sensors, and energy storage. nih.govnih.gov

Overview of Propanamide Scaffolds in Organic Synthesis and Biological Science

Propanamide, also known as propionamide, is the amide derivative of propanoic acid, with the chemical formula CH₃CH₂C(=O)NH₂. wikipedia.org This simple monosubstituted amide serves as a fundamental building block in organic chemistry and a key structural unit in more complex, biologically active molecules. wikipedia.orgontosight.ai The amide group within the propanamide scaffold is highly polar, enabling it to form hydrogen bonds, which influences the solubility and interaction of molecules containing this moiety. solubilityofthings.com

In organic synthesis, propanamide and its derivatives are valuable intermediates. solubilityofthings.com They can be prepared through methods such as the condensation reaction between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate. wikipedia.org The propanamide structure can participate in various chemical transformations, such as the Hofmann rearrangement to produce ethylamine, demonstrating its utility in synthetic pathways. wikipedia.org

From a biological perspective, the propanamide scaffold is present in numerous compounds investigated for their therapeutic potential. Derivatives have been studied for a range of biological activities, including:

Anticancer Activity: A series of 7-propanamide benzoxaboroles were synthesized and showed potent activity against ovarian cancer cells, inducing apoptosis and inhibiting tumor growth. acs.org

Enzyme Inhibition: Propanamide-sulfonamide based drug conjugates have been explored as dual inhibitors of enzymes like urease and cyclooxygenase-2. nih.gov

Antimicrobial and Anti-inflammatory Properties: The general class of amides, including propanamide derivatives, is a frequent subject of research for potential antimicrobial and anti-inflammatory effects. ontosight.ai

The versatility of the propanamide scaffold allows for the attachment of various functional groups, leading to the creation of diverse chemical libraries for drug discovery and development. ontosight.ai

Academic Research Landscape of 2-(1H-1,2,4-triazol-1-yl)propanamide and Related Analogues

While research focusing specifically on the parent compound this compound is limited in publicly accessible literature, significant academic work has been conducted on its closely related analogues and derivatives. This research highlights the potential of combining the 1,2,4-triazole ring with a propanamide framework to generate molecules with valuable biological activities.

A key area of investigation for these analogues is in the field of neuroscience. A study focused on the design and synthesis of 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives for their potential neuroprotective effects. turkjps.org Within this series, the compound N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide was identified as the most potent derivative for inhibiting the enzyme acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease. turkjps.org

Table 1: Acetylcholinesterase (AChE) Inhibition by a this compound Analogue turkjps.org
CompoundAChE Inhibition at 300 µM (%)AChE Inhibition at 30 µM (%)
N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide86.230.2

Another significant area of research is in anticonvulsant drug discovery. A study detailed the synthesis of a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives and evaluated their anticonvulsant properties. mdpi.com One of the synthesized compounds was N-(4-(1H-1,2,4-triazol-1-yl)phenyl)propionamide, an isomer of the target compound. This research found that several analogues displayed potent anticonvulsant activity, potentially by increasing the brain content of the inhibitory neurotransmitter GABA. mdpi.com

Table 2: Characterization Data for a Related Propanamide Analogue mdpi.com
Compound NameMolecular FormulaMelting Point (°C)Yield (%)
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)propionamideC₁₁H₁₂N₄O220–22165

The synthesis of these types of compounds typically involves multi-step reaction sequences. For instance, the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amides starts with the reaction of 4-bromoaniline (B143363) with 1,2,4-triazole to form an intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline. mdpi.com This intermediate is then reacted with an appropriate acyl chloride (like propanoyl chloride) to yield the final propanamide derivative. mdpi.com These synthetic strategies demonstrate the accessibility of this class of compounds for further investigation and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B2670171 2-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 297138-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHKIJOLIYQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Modifications of 2 1h 1,2,4 Triazol 1 Yl Propanamide

Strategic Retrosynthesis and Initial Reaction Pathways for the Core Structure

The retrosynthetic analysis of 2-(1H-1,2,4-triazol-1-yl)propanamide reveals several potential synthetic disconnections. A primary approach involves the formation of the 1,2,4-triazole (B32235) ring as a key step, which can be achieved through the cyclization of appropriate precursors. Another key disconnection is the formation of the propanamide side chain, which can be introduced onto a pre-formed triazole ring.

Synthesis via Succinic Anhydride (B1165640) and Aminoguanidine (B1677879) Hydrochloride Approaches

A common and effective method for the synthesis of compounds structurally related to this compound, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, utilizes readily available starting materials like succinic anhydride and aminoguanidine hydrochloride. frontiersin.orgrsc.org Two complementary pathways have been developed, with the choice of the specific route often depending on the nucleophilicity of the amine used for the final amidation step. frontiersin.orgrsc.org

In the first pathway, succinic anhydride is reacted with aminoguanidine hydrochloride to form N-guanidinosuccinimide. frontiersin.orgrsc.org This intermediate can then undergo a nucleophilic ring-opening by an amine, followed by cyclization to form the 1,2,4-triazole ring. frontiersin.orgrsc.org This method is particularly successful when employing aliphatic primary and secondary amines. frontiersin.orgrsc.org

The second pathway is more suitable for less nucleophilic aromatic amines. frontiersin.orgrsc.org In this approach, N-arylsuccinimides are first prepared from succinic anhydride and an aromatic amine. frontiersin.orgrsc.org These N-arylsuccinimides are then reacted with aminoguanidine hydrochloride to yield the desired N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. frontiersin.orgrsc.org

While these methods have been demonstrated for the synthesis of 5-amino-substituted analogs, the fundamental approach of using a dicarboxylic acid derivative and a guanidine-containing compound can be adapted for the synthesis of the core this compound structure.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. researchgate.netresearchgate.net The synthesis of 1,2,4-triazole derivatives, including those related to this compound, has been shown to benefit significantly from microwave irradiation. nih.govresearchgate.netdocumentsdelivered.com

In the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide and various amines, microwave irradiation has been successfully employed to drive the reaction to completion in significantly shorter timeframes compared to conventional heating methods. frontiersin.orgrsc.orgdocumentsdelivered.com For instance, reactions that would typically require several hours of reflux can often be completed in a matter of minutes under microwave conditions. researchgate.net

The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, which can lead to higher reaction temperatures and pressures in a controlled manner. researchgate.net This often results in cleaner reactions with fewer side products. The optimization of microwave-assisted protocols typically involves screening different solvents, temperatures, and reaction times to achieve the highest possible yield and purity of the desired product. documentsdelivered.com

Derivatization Strategies on the Propanamide Moiety

The propanamide moiety of this compound offers a convenient handle for further chemical modifications, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships.

N-Substitution Reactions and Their Mechanisms

The nitrogen atom of the propanamide group can be readily substituted to generate a library of N-substituted derivatives. A common method for achieving this is through the reaction of a carboxylic acid precursor, 2-(1H-1,2,4-triazol-1-yl)propanoic acid, with a variety of primary or secondary amines in the presence of a coupling agent.

Alternatively, a two-step synthesis can be employed where ω-chloro-N-propananilide derivatives are first prepared and then reacted with 1,2,4-triazole to yield the final N-substituted products. turkjps.org The mechanism of N-substitution typically involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents used for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction proceeds through the formation of an activated ester intermediate, which then readily reacts with the amine to form the amide bond.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with an amine. This method is often effective but may not be suitable for substrates with sensitive functional groups.

A variety of N-substituted this compound derivatives have been synthesized using these methods, incorporating different aryl and alkyl groups on the amide nitrogen. mdpi.com

Table 1: Examples of N-Substituted this compound Derivatives

Compound IDN-SubstituentReference
9aPropionyl mdpi.com
9bButyryl mdpi.com

Alkylation, Acylation, and Cycloaddition Reactions at the Triazole Ring

The 1,2,4-triazole ring itself is a versatile platform for further functionalization through reactions such as alkylation, acylation, and cycloaddition. These modifications can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity or material properties.

Alkylation: The nitrogen atoms of the 1,2,4-triazole ring can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the nature of the substituent on the triazole ring, the alkylating agent, the base, and the reaction conditions. For 1-substituted 1,2,4-triazoles, alkylation typically occurs at the N4 position. Microwave-assisted conditions have been shown to be effective for the regioselective alkylation of 1,2,4-triazoles, often leading to improved yields and shorter reaction times.

Acylation: Acylation of the 1,2,4-triazole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, the site of acylation can vary. Microwave-assisted N-acylation of amide derivatives followed by reaction with hydrazine (B178648) hydrochlorides has been reported as an efficient method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov

Cycloaddition Reactions: The 1,2,4-triazole system, particularly in its activated forms such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), can participate in cycloaddition reactions. These reactions, including Diels-Alder and [3+2] cycloadditions, provide a powerful tool for the construction of more complex fused heterocyclic systems. While the parent this compound is not a potent dienophile or dipolarophile, derivatization of the triazole ring to introduce activating groups can facilitate its participation in such reactions.

Enantioselective Synthesis and Stereochemical Control of this compound Enantiomers

The propanamide side chain of this compound contains a stereocenter at the C2 position, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of enantioselective synthetic methods crucial.

While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the reviewed literature, general strategies for the asymmetric synthesis of chiral 1,2,4-triazole derivatives can be applied. nih.govnih.gov

One approach involves the use of a chiral auxiliary. A chiral amine can be reacted with 2-(1H-1,2,4-triazol-1-yl)propanoic acid to form a diastereomeric mixture of amides. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the desired enantiomerically pure amide.

Another powerful strategy is asymmetric catalysis. This can involve the use of chiral catalysts to control the stereochemistry of a key bond-forming reaction. For instance, a catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles has been developed using a chiral phosphoric acid catalyst. nih.gov This demonstrates the potential for using chiral catalysts to control stereochemistry in the synthesis of triazole-containing compounds.

Furthermore, the synthesis of chiral 2-alkylalkanoic acids via the alkylation of chiral amide anions is a well-established method that could be adapted for the synthesis of the enantiomers of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, a direct precursor to the target amide. sciengine.com Biocatalytic methods, employing stereoselective enzymes, also offer a green and efficient route to chiral building blocks that could be used in the synthesis of the target enantiomers. researchgate.net

Based on a comprehensive search for scientific literature, it is not possible to provide the requested article on "this compound."

There is no publicly available, peer-reviewed research containing the specific experimental data required to populate the outlined sections. Searches for High-Resolution Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Vibrational Spectroscopy (FTIR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction data for this exact compound did not yield any results.

While data exists for structurally similar compounds and various derivatives of 1,2,4-triazole, the strict requirement to focus solely on "this compound" cannot be met. To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be written without the foundational characterization data.

Advanced Structural Characterization and Conformational Analysis of 2 1h 1,2,4 Triazol 1 Yl Propanamide

Dynamic Conformational Analysis in Solution and Gas Phase

No public data is available.

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which in turn dictate the chemical behavior of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(1H-1,2,4-triazol-1-yl)propanamide, DFT calculations are employed to determine key parameters that describe its reactivity and stability. researchgate.netufms.br

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. schrodinger.com

For derivatives of 1,2,4-triazole (B32235), DFT studies have been conducted to calculate these and other reactivity descriptors. ufms.brnih.gov For instance, in a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO energies were found to be in the range of -7.128 to -7.144 eV, and the LUMO energies ranged from -1.358 to -2.526 eV. nih.gov This resulted in HOMO-LUMO energy gaps between 4.618 and 5.637 eV. nih.gov A smaller energy gap generally indicates that a molecule is more polarizable and has higher chemical reactivity. researchgate.net

Other important quantum chemical descriptors include electronegativity (χ), which measures the power of an atom or group to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution. These parameters provide further insights into the molecule's reactivity and interaction with other chemical species. irjweb.com

ParameterDescriptionTypical Value Range for Triazole Derivatives (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.1 to -7.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.3 to -2.6
Band Gap (ΔE)Energy difference between HOMO and LUMO4.6 to 5.7

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer and delocalization of electron density within the molecule. In the context of 1,2,4-triazole derivatives, NBO analysis helps to identify the key orbital interactions that contribute to the stability of the molecule. nih.gov This analysis can reveal hyperconjugative interactions, which are stabilizing effects due to the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. bohrium.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For 1,2,4-triazole derivatives, MEP analysis can identify the nitrogen atoms of the triazole ring and the oxygen atom of the propanamide group as potential sites for electrophilic interaction. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the investigation of the interactions between a small molecule, such as this compound, and a biological macromolecule, like a protein or enzyme. These methods are essential in drug design for predicting how a potential drug molecule might bind to its target and for assessing the stability of the resulting complex.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode of a ligand (the small molecule) to the active site of a protein. pensoft.net For 1,2,4-triazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. mdpi.comijper.org These studies help in identifying the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. pensoft.net The results of docking studies are often expressed as a docking score or binding affinity, which provides an estimate of the binding strength between the ligand and the protein. nih.gov

Biological TargetType of InteractionKey Interacting Residues
Cytochrome P450 CYP121Hydrogen Bonding, Hydrophobic InteractionsMET62, Heme
TyrosinaseHydrogen Bonding, π-stackingHis244, His263, Phe264, Val283
c-kit tyrosine kinaseHydrogen Bonding, Hydrophobic InteractionsNot Specified
Protein kinase BHydrogen Bonding, Hydrophobic InteractionsNot Specified

Based on a comprehensive search of available scientific literature, there are no specific computational studies or theoretical investigations published that focus solely on the spectroscopic and nonlinear optical properties of the compound this compound.

The existing research in this area is centered on more complex derivatives of 1,2,4-triazole, which are modified to enhance specific biological or material properties. While these studies employ computational methods to predict spectroscopic and nonlinear optical characteristics, the data and findings are specific to the studied derivatives and cannot be accurately extrapolated to the parent compound this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections on "Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data" and "Investigation of Nonlinear Optical (NLO) Properties" for this specific compound.

Mechanistic Insights into Biological Interactions of 2 1h 1,2,4 Triazol 1 Yl Propanamide and Analogues

Enzyme Inhibition Studies: Mechanism of Action and Target Specificity

Derivatives of 1,2,4-triazole (B32235) are recognized for their ability to interact with a variety of enzymes, leading to the modulation of biological pathways. This section details the inhibitory activities of these compounds against several key enzymes.

In Vitro Inhibition of Specific Enzymes

Research has demonstrated the capacity of 1,2,4-triazole analogues to inhibit a range of enzymes, including those involved in microbial survival, neurotransmission, and inflammation.

Imidazoleglycerol-Phosphate Dehydratase (IGPD): This enzyme, crucial for histidine biosynthesis in plants, bacteria, and fungi but absent in mammals, is a key target for antimicrobial and herbicidal agents. wikipedia.orgnih.gov The 1,2,4-triazole ring is capable of mimicking the imidazole (B134444) heterocycle of the enzyme's natural substrate. mdpi.com Compounds containing a 1,2,4-triazole fragment, such as 3-Amino-1,2,4-triazole (amitrole) and 2-hydroxy-3-(1,2,4-triazol-1-yl)propylphosphonate, have been identified as inhibitors of IGPD. wikipedia.orgresearchgate.netnih.gov Newly synthesized 5-aminomethyl-1,2,4-triazole-3-carboxamides have shown high model affinity to the IGPD catalytic site, and their calculated binding energies correlate with their antimicrobial efficacy against M. smegmatis, a species related to M. tuberculosis. mdpi.com This suggests that their mechanism of action is likely based on binding to the IGPD catalytic site. mdpi.com

Acetylcholinesterase (AChE): This enzyme plays a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Numerous studies have explored 1,2,4-triazole derivatives as AChE inhibitors. nih.gov For instance, a series of N-propananilide derivatives bearing a 1,2,4-triazole ring were synthesized and tested for AChE inhibitory activity. Among them, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide exhibited weak inhibition, with 30.2% inhibition at a concentration of 30 µM and 86.2% at 300 µM.

Cyclooxygenase (COX) Isoforms: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Various 1,2,4-triazole derivatives have been investigated as COX inhibitors.

15-Lipoxygenase (15-LOX): This enzyme is involved in the formation of lipid peroxides and plays a role in inflammatory conditions. Inhibition of 15-LOX is a promising strategy for interfering with regulated cell death associated with inflammation. nih.gov

Below is a summary of the enzyme inhibitory activities of selected 1,2,4-triazole analogues.

Compound ClassEnzyme TargetKey Findings
5-aminomethyl-1,2,4-triazole-3-carboxamidesImidazoleglycerol-Phosphate Dehydratase (IGPD)High model affinity to the catalytic site, correlating with antimicrobial activity against M. smegmatis. mdpi.com
N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamideAcetylcholinesterase (AChE)Weak inhibitory activity observed (30.2% at 30 µM, 86.2% at 300 µM).

Kinetic Analysis of Enzyme Inhibition

Understanding the kinetics of enzyme inhibition provides deeper insight into the mechanism of action. Kinetic studies on triazole-based inhibitors have often revealed a noncompetitive or mixed-type inhibition pattern against acetylcholinesterase. nih.gov This suggests that these compounds may bind to an allosteric site on the enzyme, rather than directly competing with the substrate at the active site. semanticscholar.org

For example, kinetic analysis of certain AChE inhibitors supports a noncompetitive mode of inhibition, where the inhibitor does not interact with the catalytic triad (B1167595) but rather with the peripheral anionic site (PAS) and other anionic subsites. semanticscholar.org Molecular docking studies often corroborate these kinetic findings, showing the inhibitor binding to regions distinct from the catalytic active site. researchgate.netmdpi.com

Receptor Interaction and Antagonism Mechanisms

Beyond enzyme inhibition, 1,2,4-triazole derivatives have been developed as potent antagonists for specific receptors, highlighting their versatility as therapeutic agents.

Adenosine (B11128) A2A Receptor: The adenosine A2A receptor is a G protein-coupled receptor that has emerged as a significant target for the treatment of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net Several series of 1,2,4-triazole-containing compounds have been designed and synthesized as potent and selective adenosine A2A receptor antagonists. nih.govresearchgate.net For example, 1,2,4-triazolo[1,5-c]pyrimidines and 1,2,4-triazine (B1199460) derivatives have been identified as effective antagonists, with some candidates demonstrating oral efficacy in preclinical models. nih.govbohrium.com The development of these antagonists has often been guided by structure-based drug design, utilizing homology models and X-ray crystal structures to optimize binding to the receptor's orthosteric binding cavity. bohrium.comsemanticscholar.org

Cellular Mechanisms of Action (In Vitro Studies)

Neuroprotective Effects in Cellular Models

Several 1,2,4-triazole derivatives have demonstrated significant neuroprotective properties in various cellular models of neurotoxicity and ischemic stroke. nih.govnih.govresearchgate.netacs.org The mechanisms underlying this protection often involve the modulation of key cellular pathways related to apoptosis and oxidative stress.

Modulation of Apoptosis Pathways, Caspase-3, and Bax Expression: Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. A key mechanism of neuroprotection by 1,2,4-triazole analogues involves the regulation of apoptotic pathways. Studies on N-propananilide derivatives bearing a 1,2,4-triazole ring showed that these compounds could protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells. This protective effect was found to originate from the decreasing levels of the pro-apoptotic protein Bax and the subsequent reduction in caspase-3 activation.

Furthermore, other 1,2,4-triazole-chalcone hybrids have been shown to induce apoptosis in cancer cells by increasing the levels of Bax, leading to the release of cytochrome c from mitochondria and the activation of caspases-3, -8, and -9. This indicates that the modulation of the Bax/caspase-3 pathway is a significant mechanism of action for this class of compounds.

The neuroprotective effects of selected 1,2,4-triazole derivatives are summarized in the table below.

Compound ClassCellular ModelMechanism of Neuroprotection
N-propananilide derivatives with 1,2,4-triazole6-OHDA-induced neurotoxicity in SH-SY5Y cellsDecreased expression of Bax and reduced activation of caspase-3.
1,3,5-triaryl substituent triazole derivativesSodium nitroprusside (SNP) induced cell damageScavenging of intracellular reactive oxygen species, restoration of mitochondrial membrane potential, and activation of the Nrf2 signaling pathway. nih.gov
1,3,5‐triphenyl‐1,2,4‐triazole derivative (SYS18)Acute ischemic stroke (AIS) modelsAnti-inflammatory effects and protection of blood-brain barrier integrity. nih.govresearchgate.net

Antimicrobial Activity: Mechanistic Basis Against Bacterial and Fungal Strains in Vitro

The antimicrobial properties of triazole compounds are well-established, particularly their antifungal activity. sci-hub.seijpsjournal.comnih.gov

Antifungal Mechanism: The primary and most widely accepted mechanism of action for triazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. symbiosisonlinepublishing.com Ergosterol is a vital component of the fungal cell membrane. ebsco.com Triazoles target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). dovepress.comfrontiersin.org This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane. dovepress.comnih.gov The altered membrane structure disrupts its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. ebsco.comdovepress.com An alternative hypothesis suggests a multifaceted mechanism involving Electron Transfer (ET), the generation of Reactive Oxygen Species (ROS), and subsequent Oxidative Stress (OS). symbiosisonlinepublishing.com

Antibacterial Mechanism: While best known for their antifungal properties, 1,2,4-triazole derivatives also exhibit significant antibacterial activity. nih.gov Their mechanism of action against bacteria is more varied. Hybrid molecules containing 1,2,4-triazole moieties have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV. ingentaconnect.com Other potential targets include efflux pumps, the filamentous temperature-sensitive protein Z (FtsZ), and penicillin-binding proteins. ingentaconnect.com Molecular docking studies have also suggested that for certain bacterial strains like E. coli, the probable mechanism involves the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis.

Antioxidant Mechanisms and Radical Scavenging Activity in Vitro

The antioxidant potential of 1,2,4-triazole derivatives, a class of compounds that includes 2-(1H-1,2,4-triazol-1-yl)propanamide, has been a subject of considerable research. The antioxidant and radical scavenging activities of these compounds are primarily investigated through various in vitro assays that measure their ability to neutralize reactive oxygen species (ROS) and other free radicals. These assays provide insights into the potential mechanisms of action, which often involve hydrogen atom transfer (HAT) or single electron transfer (SET).

Commonly employed methods to evaluate the antioxidant capacity of 1,2,4-triazole analogues include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+), ferric reducing antioxidant power (FRAP), and hydrogen peroxide radical scavenging assays. jocpr.comisres.org The DPPH assay, for instance, utilizes a stable free radical that changes color from violet to yellow upon reduction by an antioxidant, allowing for spectrophotometric quantification of the scavenging activity. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS•+ radical cation. nih.gov

Research has shown that the substitution pattern on the 1,2,4-triazole ring significantly influences the antioxidant activity. isres.orgzsmu.edu.ua For example, the presence of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups on phenyl rings attached to the triazole core can enhance radical scavenging capabilities. jocpr.comisres.org Studies on various series of 1,2,4-triazole analogues have demonstrated activities ranging from moderate to significant when compared to standard antioxidants like ascorbic acid and Trolox. nih.govresearchgate.netmdpi.com

One study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol found it to be a more effective scavenger of DPPH and ABTS•+ radicals compared to its 4-pyridyl analogue, suggesting that the nature of the aromatic substituent is crucial for activity. nih.gov Another investigation into 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones revealed that certain derivatives displayed promising DPPH radical scavenging activity, with some compounds showing efficacy comparable to the standard, Trolox, at low concentrations. mdpi.com The introduction of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus has also been associated with an increase in antioxidant activity in certain series of compounds. zsmu.edu.ua

The findings from these in vitro studies highlight that 1,2,4-triazole analogues can act as effective radical scavengers. The mechanism is believed to involve the donation of a hydrogen atom from substituent groups (like -NH or -OH) to stabilize free radicals. nih.gov

Compound Series/AnalogueAssay TypeKey FindingsReference
VRT series of 1,2,4-triazolesDPPHShowed significant antioxidant activities compared to standard ascorbic acid. nih.gov
3-(2-aroylaryloxy)methyl-5-mercapto-4-phenyl-4H-1,2,4-triazolesDPPH, Nitric Oxide, H₂O₂Compounds with methyl and methoxy groups at the para position of the benzoyl ring showed the highest activity. jocpr.com
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolLipid PeroxidationDemonstrated the most pronounced antioxidant activity among 45 related compounds, reducing TBA-AP levels by 42.50%. zsmu.edu.ua
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (Compounds 3g & 3h)DPPHDisplayed promising activity at 10 µM, with scavenging rates of 70.6% and 73.5% respectively, comparable to Trolox (77.6%). mdpi.com
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH, ABTSShowed higher efficacy than its 4-pyridyl analogue (AP), with lower IC₅₀ values in both assays. nih.gov

Biological Target Identification and Validation Approaches

Identifying the specific biological targets of this compound and its analogues is crucial for understanding their mechanism of action and therapeutic potential. A range of computational and experimental approaches are employed for this purpose. These strategies aim to pinpoint molecular partners, such as enzymes or receptors, with which these compounds interact to elicit a biological response.

Computational (In Silico) Approaches: Computational methods are often the first step in hypothesis generation for potential biological targets. These techniques leverage the known chemical structure of the triazole derivatives to predict interactions with vast libraries of biological macromolecules.

Molecular Docking: This structure-based approach simulates the binding of a ligand (the triazole compound) into the active site of a known protein target. For instance, molecular docking has been used to explore the binding modes of novel 1,2,4-triazole derivatives within the active site of the aromatase enzyme, a target in breast cancer therapy. nih.govresearchgate.net This method helps in understanding potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Similarly, docking studies have been employed to evaluate the binding affinity of triazole derivatives for targets like protein arginine methyltransferase 5 (PRMT5), a key enzyme in cancer pathways. nih.gov

Ligand-Based Virtual Screening: When the three-dimensional structure of a target is unknown, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures often have similar biological activities. Techniques such as 2D fingerprint-based and 3D shape-based similarity searching compare the triazole compounds against databases of molecules with known biological targets, like ChEMBL or DrugBank. f1000research.com This can help identify potential targets for a new compound by matching it with existing drugs or experimental molecules. f1000research.com

Experimental Validation: Following computational predictions, experimental validation is essential to confirm the identified biological targets.

Enzymatic Assays: Once a potential enzyme target is identified, its interaction with the compound is tested directly through in vitro enzymatic assays. For example, if a triazole derivative is predicted to inhibit a specific kinase, a radiometric or fluorescence-based kinase assay can be used to measure the compound's inhibitory activity and determine its potency (e.g., IC₅₀ value). f1000research.com This was done to evaluate a candidate compound against the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase after it was identified through in silico screening. f1000research.com

Cellular Target Validation: This approach assesses whether the compound engages with its intended target within a cellular context. Techniques can include measuring the modulation of a downstream biomarker in treated cells. For example, for a PRMT5 inhibitor, researchers measured the reduction in the symmetric arginine dimethylation levels of a known substrate protein (SmD3) in cancer cells treated with a novel triazole derivative. nih.gov This provides evidence that the compound is active against its target in a biological system.

These integrated computational and experimental strategies provide a robust framework for the identification and validation of the biological targets of novel compounds like this compound and its analogues.

Structure Activity Relationship Sar and Molecular Design Principles for 2 1h 1,2,4 Triazol 1 Yl Propanamide Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of 2-(1H-1,2,4-triazol-1-yl)propanamide derivatives is highly dependent on the nature and position of various substituents on the core structure. Systematic studies have elucidated key relationships between structural modifications and biological efficacy, particularly in the context of antifungal agents.

Research into novel triazole derivatives featuring aryl-propanamide side chains has demonstrated that the choice of the aromatic ring system is a critical determinant of antifungal potency. For instance, derivatives containing a phenyl-propanamide moiety generally exhibit superior and broader-spectrum antifungal activity compared to their pyridinyl counterparts. nih.gov This suggests that the electronic and hydrophobic properties of the phenyl ring are more favorable for interaction with the biological target.

The position of substituents on the terminal phenyl ring also significantly influences activity. In one study, a meta-fluoro (F) substituted compound showed enhanced antifungal effects against Candida tropicalis and Aspergillus fumigatus when compared to ortho- and para-F-substituted analogs. nih.gov This highlights the sensitivity of the target's binding pocket to the spatial arrangement of substituents.

Further SAR analysis of para-substituted phenyl-propanamide derivatives revealed that different functional groups can drastically alter the activity spectrum. While most compounds with para-substituents were inactive against C. tropicalis, the introduction of a specific group, in one case, restored inhibitory activity. nih.gov This indicates that specific interactions, rather than general electronic effects, may govern activity against certain fungal species. Moreover, modifications to the triazole side chains have been shown to overcome resistance to existing drugs like fluconazole, indicating that these positions are key for developing next-generation agents. nih.gov

General SAR trends for 1,2,4-triazole (B32235) derivatives suggest that substitutions at the 3, 4, and 5 positions of the triazole ring are viable for modification. However, the group attached to the nitrogen atom at the 4-position often induces the most significant changes in physicochemical properties and biological profile. nih.gov Additionally, the presence of electron-donating groups (e.g., -OH, -OCH₃) can enhance antimicrobial activity, while electron-withdrawing groups (e.g., NO₂, Cl) on an aromatic ring can affect binding to biological targets. researchgate.net

Compound SeriesStructural VariationObserved Effect on Biological ActivityReference
Aryl-propanamide TriazolesPhenyl ring vs. Pyridinyl ringPhenyl-containing compounds exhibited better overall antifungal activity. nih.gov
Fluoro-substituted PhenylpropanamidesMeta-F vs. Ortho-F and Para-FMeta-F substitution resulted in superior activity against C. tropicalis and A. fumigatus. nih.gov
Bis-1,2,4-triazolesDihalobenzyl groups vs. Monohalobenzyl groupsDihalobenzyl substitutions were more favorable for increasing both antibacterial and antifungal efficacy. nih.gov
General 1,2,4-TriazolesSubstituent on N-4 positionGroups at this position inflict the most significant change in physicochemical and biological profiles. nih.gov

Identification of Key Pharmacophoric Features within the Triazole-Propanamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the triazole-propanamide scaffold, the 1,2,4-triazole ring itself is a cornerstone pharmacophoric feature. researchgate.net Its unique properties, including its dipole moment, hydrogen bonding capacity, and structural rigidity, enable it to interact with high affinity at biological receptors. nih.gov

Pharmacophore models are developed by identifying common structural features among active molecules or by analyzing the interactions between a ligand and its target protein. nih.govnih.gov Key features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govarabjchem.org

Within the this compound scaffold, the following features are considered critical:

The 1,2,4-Triazole Ring: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many enzymes, such as cytochrome P450-dependent enzymes targeted by antifungal agents. nih.gov

The Amide Linkage (-CONH-): The propanamide portion contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), providing vital points for anchoring the molecule within a receptor's binding site.

Terminal Aromatic/Lipophilic Group: The group attached to the amide nitrogen often occupies a hydrophobic pocket within the target protein. The nature and substitution pattern of this group, as discussed in the SAR section, are critical for optimizing van der Waals and hydrophobic interactions.

These features constitute the fundamental pharmacophore for this class of compounds, and their specific spatial arrangement is essential for potent biological activity.

Ligand-Based and Structure-Based Design Principles for Enhanced Activity

Modern drug design leverages computational tools to refine lead compounds and discover new ones with enhanced activity and selectivity. These methods are broadly categorized as ligand-based (used when the target structure is unknown) and structure-based (used when the 3D structure of the target is available). nih.gov

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of novel, unsynthesized compounds and provide insights into the structural requirements for activity. nih.gov

For 1,2,4-triazole derivatives, QSAR studies have successfully created predictive models for various biological activities. A typical QSAR analysis involves:

Data Set Selection: A training set of compounds with known biological activities is selected, along with a test set to validate the model's predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, including topological (e.g., connectivity indices), physicochemical (e.g., logP), and electronic parameters. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates a subset of the descriptors with the observed biological activity. researchgate.net

Model Validation: The model is validated using cross-validation techniques and by predicting the activity of the external test set compounds. nih.gov

A statistically significant QSAR model can quantitatively explain the importance of different molecular features. For example, a model might show that increased hydrophobicity in a specific region of the molecule correlates with higher potency, guiding the synthesis of more effective analogs. nih.govnih.gov These models are valuable tools for the rational design of new derivatives with improved toxicological and activity profiles. zsmu.edu.ua

Pharmacophore modeling is a powerful tool in ligand-based and structure-based drug design. A pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that possess the required structural features for biological activity—a process known as virtual screening. nih.govnih.gov

The workflow typically involves:

Model Generation: A pharmacophore model is generated either from a set of known active ligands (ligand-based) or from the key interactions observed in a protein-ligand crystal structure (structure-based). nih.gov The model defines the types and spatial locations of essential features like H-bond donors/acceptors and hydrophobic centers. researchgate.net

Database Screening: The pharmacophore model is used to filter large compound libraries (e.g., ZINC, ChemDiv), retaining only those molecules that match the 3D arrangement of the pharmacophoric features. nih.gov

Hit Filtering and Docking: The initial hits from the virtual screen are often further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking. nih.gov Docking predicts the binding pose and affinity of a compound within the target's active site, helping to prioritize the most promising candidates for synthesis and biological testing. ijper.org

This combined approach of pharmacophore modeling and virtual screening has proven to be a fast and cost-effective strategy for identifying novel lead compounds with desired biological activity, accelerating the drug discovery process for scaffolds like this compound. nih.gov

Supramolecular Chemistry and Coordination Chemistry of 2 1h 1,2,4 Triazol 1 Yl Propanamide

Intermolecular Interactions and Crystal Engineering

The solid-state architecture of 2-(1H-1,2,4-triazol-1-yl)propanamide is dictated by a sophisticated interplay of intermolecular forces. These interactions are fundamental in the field of crystal engineering, where the predictable formation of crystalline solids with desired properties is a primary goal. The propanamide and triazole moieties of the molecule provide multiple sites for hydrogen bonding and other non-covalent interactions, leading to well-defined supramolecular structures.

The crystal structure of this compound, also referred to as N-triazolylpropanamide (NTPA), is characterized by extensive supramolecular hydrogen-bonded networks. researchgate.net The primary amide group (-CONH2) acts as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the 1,2,4-triazole (B32235) ring serve as hydrogen bond acceptors. This functionality allows for the formation of robust and directional interactions. In the solid state, these hydrogen bonds link individual molecules into double chains, creating a well-organized one-dimensional supramolecular assembly. researchgate.net While the 1,2,4-triazole ring is an aromatic heterocycle, significant π-π stacking interactions are not the dominant feature in the crystal packing of the free ligand; however, such interactions are commonly observed in other triazole-containing compounds, where they contribute to the stabilization of the crystal lattice. researchgate.netrsc.org The presence of both strong hydrogen bond donors/acceptors and an aromatic ring system makes compounds like this valuable building blocks in crystal engineering. mdpi.comrsc.org

The formation of these networks can be understood through the analysis of specific intermolecular contacts. The N-H protons of the amide group form strong hydrogen bonds with the carbonyl oxygen atom and the nitrogen atoms of the triazole ring of adjacent molecules. This pattern of recognition is a recurring motif in the crystal structures of amides and azoles. nih.gov

In the crystal structure of this compound, the methylene (B1212753) and methyl protons can participate in weak C-H···O interactions with the amide carbonyl oxygen and C-H···N interactions with the triazole nitrogen atoms. These interactions help to organize the primary hydrogen-bonded chains into a three-dimensional structure, satisfying the principle of close packing in the solid state. researchgate.net The analysis of such interactions is critical for understanding polymorphism and for the rational design of crystalline materials with specific physical properties.

Metal Complexation Studies

The 1,2,4-triazole moiety is an excellent ligand for coordination to metal ions due to the presence of sp2-hybridized nitrogen atoms with available lone pairs of electrons. koreascience.kr This has led to extensive research into the coordination chemistry of triazole derivatives with various transition metals. rsc.orgripublication.comnih.gov this compound combines this effective coordinating group with a propanamide tail, which can influence the steric and electronic properties of the resulting metal complexes.

Transition metal complexes of this compound can be synthesized through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent system. A notable example is the synthesis of an iron(II) complex, formulated as (NTPA)₂FeCl₂(MeOH)₂, from the reaction of the ligand with iron(III) chloride hexahydrate in a methanol (B129727)/acetonitrile mixture. researchgate.net Interestingly, the reaction involves the reduction of the iron(III) precursor to iron(II), resulting in the formation of yellow prisms of the complex in a 52% yield. researchgate.net

Table 1: Synthesis and Properties of an Iron(II) Complex with this compound (NTPA)

Property Description Reference
Formula (NTPA)₂FeCl₂(MeOH)₂ researchgate.net
Synthesis Reaction of NTPA with FeCl₃(H₂O)₆ in refluxing MeOH/MeCN. researchgate.net
Appearance Yellow prisms researchgate.net
Yield 52% researchgate.net

| Characterization | Single-crystal X-ray diffraction | researchgate.net |

The 1,2,4-triazole ring offers several potential coordination modes, including acting as a monodentate ligand through one of its nitrogen atoms or as a bridging ligand linking multiple metal centers. rsc.org In the case of the iron(II) complex (NTPA)₂FeCl₂(MeOH)₂, the this compound ligand coordinates to the iron center in a monodentate fashion through a nitrogen atom of the triazole ring. researchgate.net

The resulting complex exhibits an almost ideal octahedral geometry around the Fe(II) ion. The coordination sphere is composed of two monodentate NTPA ligands, two chloride ions, and two methanol molecules. researchgate.net The Fe-N(triazole) bond distance is 2.1865(12) Å. researchgate.net This coordination geometry is common for high-spin Fe(II) complexes. The amide group of the ligand is not directly involved in coordination to the metal center in this specific complex; instead, it participates in the formation of an intricate three-dimensional hydrogen-bonded network within the crystal structure. researchgate.net

Table 2: Selected Geometric Parameters for the [ (NTPA)₂FeCl₂(MeOH)₂ ] Complex

Parameter Value Reference
Coordination Geometry Octahedral researchgate.net
Metal Center Fe(II) researchgate.net
Ligand Coordination Monodentate via triazole N-atom researchgate.net
Fe-N(triazole) Distance 2.1865(12) Å researchgate.net
O(1)-Fe(1)-N(3) Angle 89.37(4)° researchgate.net
O(1)-Fe(1)-Cl(1) Angle 89.64(3)° researchgate.net

| N(3)-Fe(1)-Cl(1) Angle | 90.07(3)° | researchgate.net |

The coordination of a metal ion to the this compound ligand significantly influences the electronic structure and potential reactivity of both the ligand and the metal center. The formation of the Fe-N bond involves the donation of electron density from the ligand's nitrogen lone pair to the metal ion. This alters the electron distribution within the triazole ring, which can be observed spectroscopically. nih.gov For example, changes in the electronic absorption spectra (UV-Vis) upon complexation are indicative of modifications to the ligand's electronic energy levels and the presence of new d-d or charge-transfer transitions associated with the metal center. koreascience.kr The yellow color of the (NTPA)₂FeCl₂(MeOH)₂ complex is a direct consequence of its electronic structure. researchgate.net

Furthermore, metal chelation can affect the reactivity of the ligand. The withdrawal of electron density by the metal ion can increase the acidity of the N-H protons on the amide group, potentially making them more available for deprotonation or hydrogen bonding. The reactivity of the metal center is also modified; for instance, the coordination environment dictates its redox potential and its ability to participate in catalytic processes. The observation that Fe(III) is reduced to Fe(II) during the synthesis of (NTPA)₂FeCl₂(MeOH)₂ suggests that the ligand or the solvent system can influence the redox stability of the metal ion under the reaction conditions. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods such as the intramolecular cyclization of N-acyl amidrazones. scipublications.com However, these conventional approaches can be hampered by long reaction times and modest yields. scipublications.comorganic-chemistry.org The future synthesis of 2-(1H-1,2,4-triazol-1-yl)propanamide and its analogs is set to leverage more efficient and sustainable technologies that offer significant advantages over classical batch processing.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction time and improvements in yield. organic-chemistry.orgrsc.org For the synthesis of N-substituted 1,2,4-triazoles, microwave-assisted methods can shorten reaction times from hours to mere minutes. organic-chemistry.orgrsc.org This approach is notable for its simplicity, catalyst-free conditions in some cases, and compatibility with a diverse range of substrates. organic-chemistry.org The application of microwave-assisted N-acylation of amides followed by cyclization with hydrazines represents a powerful, one-pot strategy for generating trisubstituted 1,2,4-triazoles. rsc.orgresearchgate.net

Continuous-Flow Processing: Flow chemistry is another transformative approach that offers enhanced safety, scalability, and efficiency. rsc.org Performing reactions in a continuous-flow system allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher reproducibility and yields. beilstein-journals.orgnih.gov The use of heterogeneous catalysts, such as copper-on-charcoal, in flow reactors for azide-alkyne cycloadditions is a prime example of a robust and versatile protocol for triazole synthesis. nih.govrsc.org This methodology can be adapted for the synthesis of this compound, providing a safer way to handle potentially unstable intermediates and facilitating gram-scale production. beilstein-journals.org

MethodologyKey AdvantagesTypical Reaction TimePotential Yield Improvement
Conventional Batch SynthesisWell-established proceduresHours to DaysBaseline
Microwave-Assisted SynthesisRapid heating, reduced side reactions, high efficiency. organic-chemistry.orgrsc.orgMinutesOften significant
Continuous-Flow ProcessingEnhanced safety, scalability, precise process control, high reproducibility. rsc.orgbeilstein-journals.orgContinuous, high throughputHigh and consistent

Exploration of Advanced Spectroscopic and Imaging Techniques

Detailed structural characterization is fundamental to understanding the properties and function of this compound. While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide basic structural confirmation, advanced techniques can offer deeper insights into its three-dimensional structure and behavior in biological systems. researchgate.net

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. researchgate.netipb.pt These methods can elucidate through-bond and through-space correlations, helping to define the molecule's connectivity and conformational preferences. For triazole derivatives, ¹H-¹⁵N HMBC experiments can be particularly useful for confirming the substitution pattern on the nitrogen-rich heterocyclic ring. ipb.pt

Fluorescence Spectroscopy and Imaging: Certain triazole derivatives have been shown to possess intrinsic fluorescent properties, a characteristic that can be exploited for biological imaging. researchgate.netrsc.orgresearchgate.netnih.govnih.gov Future research could focus on synthesizing analogs of this compound that incorporate fluorophores or are themselves fluorescent. Such compounds could serve as probes for live-cell imaging, allowing for the visualization of their subcellular localization and interaction with biological targets. nih.govrsc.orgresearchgate.net The development of triazole-based fluorescent probes with large Stokes shifts is particularly desirable to minimize background signal and enhance detection sensitivity. rsc.orgnih.gov

TechniqueInformation ProvidedApplication to this compound
2D NMR (COSY, HSQC, HMBC)Detailed connectivity, unambiguous signal assignment, conformational analysis. researchgate.netipb.ptPrecise structural elucidation of the core molecule and its derivatives.
¹H-¹⁵N HMBCConfirmation of N-substitution pattern on the triazole ring. ipb.ptVerifying the point of attachment of the propanamide group to the triazole.
Fluorescence SpectroscopyAbsorption/emission spectra, quantum yield, Stokes shift. researchgate.netnih.govCharacterizing the photophysical properties of fluorescent analogs.
Confocal Fluorescence MicroscopySubcellular localization and trafficking in living cells. rsc.orgrsc.orgVisualizing the distribution of fluorescently-tagged analogs in biological systems.

Application of Advanced Computational Algorithms for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For a molecule like this compound, these methods can accelerate the discovery of derivatives with desired biological activities and pharmacokinetic profiles.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze and optimize molecular geometries, providing insights into the electronic structure and reactivity of the compound. mdpi.com This information is crucial for understanding how the molecule might interact with biological receptors.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netkashanu.ac.irsemanticscholar.org By analyzing a set of this compound analogs, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.netresearchgate.net These models use molecular descriptors that quantify various physicochemical properties to correlate with activities like antifungal, antibacterial, or anticancer effects. kashanu.ac.irsemanticscholar.org

Molecular Docking and Simulation: If a biological target for this compound is identified, molecular docking can predict the preferred binding orientation of the molecule within the active site of the protein. nih.govnih.gov This helps to elucidate the mechanism of action at a molecular level and can guide the design of more potent inhibitors. For instance, docking studies on other triazoles have helped to understand their interaction with enzymes like lanosterol-14-α-demethylase. nih.gov

Computational MethodPrimary ApplicationPredicted Outcome for this compound
Density Functional Theory (DFT)Electronic structure and geometry optimization. mdpi.comReactivity, molecular orbital energies, electrostatic potential.
QSARPredicting biological activity from chemical structure. researchgate.netkashanu.ac.irEstimation of antifungal, neuroprotective, or other activities for novel analogs.
Molecular DockingPredicting binding mode to a biological target. nih.govnih.govIdentification of key interactions with a target protein and prediction of binding affinity.
PBPK ModelingSimulating pharmacokinetic profiles (ADME). nih.govPrediction of absorption, distribution, metabolism, and excretion properties.

Potential for Rational Design of Analogs with Modulated Mechanistic Profiles

The integration of novel synthesis, advanced characterization, and predictive modeling creates a powerful platform for the rational design of analogs of this compound. The goal of such design is to create new chemical entities with fine-tuned mechanistic profiles, potentially leading to enhanced efficacy or novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: SAR exploration is central to rational drug design. nih.govnih.govrsc.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify which molecular features are crucial for its effects. For example, studies on similar N-phenylpropanamide derivatives with a 1,2,4-triazole ring have shown that substitutions on the phenyl ring can significantly influence neuroprotective activity. nih.gov

Modulation of the Propanamide Moiety: The propanamide side chain offers a key point for modification. Altering the amide substituent (e.g., introducing different aryl or alkyl groups) can impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets. mdpi.comnih.gov

Substitution on the Triazole Ring: While the parent compound is unsubstituted on the triazole carbons, introducing substituents at the 3- and 5-positions of the 1,2,4-triazole ring can profoundly alter its electronic properties and steric hindrance, leading to changes in biological activity. nih.gov

A promising direction for this scaffold is in the area of neuroprotection. A related compound, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide, was identified as a potent derivative in a neuroprotectivity study. nih.gov This suggests that the this compound core is a viable template for designing new neuroprotective agents. nih.gov By combining SAR data with insights from molecular docking, new analogs can be designed to optimize interactions with specific neuronal targets.

Structural Modification SiteExample ModificationPotential Mechanistic ImpactGuiding Principle
Amide Nitrogen (Propanamide)Introduction of substituted phenyl ringsAlter lipophilicity, introduce new binding interactions (e.g., pi-stacking). nih.govnih.govSAR, optimize target engagement.
Propyl ChainVarying chain length or adding functional groupsModify spatial orientation and flexibility.Conformational analysis, docking.
C3/C5 of Triazole RingAddition of small alkyl or aryl groupsModulate electronic properties and steric profile of the heterocycle. nih.govQSAR, bioisosteric replacement.

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-1-yl)propanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride and KOH are used to introduce the hydroxamic acid moiety in derivatives under reflux conditions . Optimization involves adjusting reaction time (e.g., 4–6 hours), stoichiometry (e.g., 3:1 molar ratio of hydroxylamine to substrate), and catalysts (e.g., KOH for deprotonation). Monitoring via TLC (e.g., CH₂Cl₂:MeOH 9:1) ensures reaction completion .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of triazole substitution and propanamide backbone integrity. For example, δ 1.35–1.45 ppm (geminal dimethyl groups) and δ 7.2–8.1 ppm (triazole protons) are diagnostic .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve intermediates like tert-butyl carbamate derivatives .

Q. How do structural features of the triazole ring influence the compound’s reactivity and stability?

The 1,2,4-triazole ring enhances thermal stability and hydrogen-bonding capacity due to its aromaticity and nitrogen-rich structure. Substituents at the propanamide’s α-position (e.g., methyl groups) sterically hinder hydrolysis, improving stability in aqueous buffers .

Advanced Research Questions

Q. How can researchers design assays to evaluate the antiproliferative activity of this compound derivatives?

Use cell lines (e.g., MCF-7, MDA-MB-231) with protocols including:

  • Dose-response curves : Test concentrations from 0.1–100 µM over 48–72 hours.
  • MTT assay : Measure IC₅₀ values, comparing to reference drugs (e.g., etoposide). Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity due to increased cellular uptake .

Q. What strategies are effective in resolving contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., serum content, incubation time). Mitigation strategies:

  • Standardized protocols : Use identical cell lines, passage numbers, and media.
  • Meta-analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 3-chlorophenyl groups) to identify structure-activity trends .

Q. How can molecular docking studies guide the optimization of this compound derivatives?

Docking into target proteins (e.g., CYP51 or HDACs) identifies critical interactions:

  • Triazole coordination : Hydrogen bonds with catalytic residues (e.g., Asp93 in CYP51).
  • Propanamide flexibility : Adjust alkyl chain length to fit hydrophobic pockets. Validate with free-energy calculations (MM/GBSA) .

Q. What methodologies are recommended for impurity profiling during synthesis?

Employ LC-MS to detect byproducts (e.g., tert-butyl carbamate intermediates) and HPLC-UV for quantification. Pharmacopeial standards (e.g., Fluconazole impurities) provide reference retention times and fragmentation patterns .

Q. How does the compound’s stability under physiological conditions affect experimental design?

Conduct accelerated stability studies (pH 1.2–7.4, 37°C) with periodic sampling (0–48 hours). Use UPLC-QTOF to identify degradation products (e.g., hydrolyzed triazole derivatives). Buffers with antioxidants (e.g., 0.1% ascorbic acid) mitigate oxidation .

Q. What modifications improve the pharmacokinetic profile of this compound derivatives?

  • Lipophilicity adjustment : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) to enhance membrane permeability.
  • Prodrug strategies : Synthesize phosphate esters for improved aqueous solubility .

Q. How can researchers validate target engagement in cellular models?

Use thermal shift assays (CETSA) to measure target protein stabilization upon compound binding. Combine with siRNA knockdown to confirm pathway-specific effects .

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